Cas no 936940-11-3 ((1-Benzyl-1H-pyrazol-4-yl)methylamine)

(1-Benzyl-1H-pyrazol-4-yl)methylamine is a versatile pyrazole-derived amine compound with applications in pharmaceutical and agrochemical research. Its structure features a benzyl-substituted pyrazole core with an aminomethyl functional group, offering reactivity for further derivatization. The compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its stability under standard conditions and compatibility with common organic reactions enhance its utility in medicinal chemistry. The benzyl group provides steric and electronic modulation, while the primary amine enables selective functionalization, making it a useful building block for targeted molecular design.
(1-Benzyl-1H-pyrazol-4-yl)methylamine structure
936940-11-3 structure
Product Name:(1-Benzyl-1H-pyrazol-4-yl)methylamine
CAS No:936940-11-3
MF:C11H13N3
MW:187.241021871567
MDL:MFCD01175727
CID:999961
PubChem ID:329775495
Update Time:2025-10-30

(1-Benzyl-1H-pyrazol-4-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • (1-Benzyl-1H-pyrazol-4-yl)methanamine
    • (1-benzyl-1H-pyrazol-4-yl)methylamine
    • (1-benzylpyrazol-4-yl)methanamine
    • [(1-Benzyl-1H-pyrazol-4-yl)methyl]amine
    • 1-(1-benzyl-1H-pyrazol-4-yl)methanamine(SALTDATA: FREE)
    • 1-(Phenylmethyl)-1H-Pyrazole-4-Methanamine
    • 2-(2-METHOXYETHYL)PIPERIDINE
    • [1-benzylpyrazol-4-yl]methylamine
    • 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine
    • C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine
    • J-500121
    • 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine, AldrichCPR
    • CS-B1137
    • FT-0740500
    • Z317041932
    • SCHEMBL10085530
    • EN300-37456
    • MFCD01175727
    • LS-09111
    • DTXSID60640901
    • 936940-11-3
    • AKOS000187119
    • D77264
    • DB-079659
    • ALBB-026608
    • (1-Benzyl-1H-pyrazol-4-yl)methylamine
    • MDL: MFCD01175727
    • Inchi: 1S/C11H13N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2
    • InChI Key: MSUNGGQPLNEWHJ-UHFFFAOYSA-N
    • SMILES: N1(C=C(C=N1)CN)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 187.11100
  • Monoisotopic Mass: 187.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • PSA: 43.84000
  • LogP: 2.09040

(1-Benzyl-1H-pyrazol-4-yl)methylamine Security Information

(1-Benzyl-1H-pyrazol-4-yl)methylamine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(1-Benzyl-1H-pyrazol-4-yl)methylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A049005621-5g
(1-Benzyl-1H-pyrazol-4-yl)methanamine
936940-11-3 95%
5g
$959.50 2023-08-31
Chemenu
CM188194-250mg
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine
936940-11-3 95+%
250mg
$277 2021-08-05
Chemenu
CM188194-1g
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine
936940-11-3 95+%
1g
$553 2021-08-05
Chemenu
CM188194-5g
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine
936940-11-3 95+%
5g
$1532 2021-08-05
TRC
B133530-250mg
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine
936940-11-3
250mg
$ 280.00 2022-06-07
TRC
B133530-500mg
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine
936940-11-3
500mg
$ 465.00 2022-06-07
TRC
B133530-1000mg
[(1-Benzyl-1H-pyrazol-4-yl)methyl]amine
936940-11-3
1g
$ 745.00 2022-06-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0123-1g
C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine
936940-11-3 96%
1g
831.08CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0123-5g
C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine
936940-11-3 96%
5g
2527.17CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0123-25g
C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine
936940-11-3 96%
25g
8463.46CNY 2021-05-08

(1-Benzyl-1H-pyrazol-4-yl)methylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:936940-11-3)(1-Benzyl-1H-pyrazol-4-yl)methylamine
Order Number:A1045896
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:21
Price ($):164.0
Email:sales@amadischem.com

Additional information on (1-Benzyl-1H-pyrazol-4-yl)methylamine

Introduction to (1-Benzyl-1H-pyrazol-4-yl)methylamine (CAS No. 936940-11-3)

(1-Benzyl-1H-pyrazol-4-yl)methylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 936940-11-3, has garnered attention due to its potential applications in the development of novel therapeutic agents. The pyrazole moiety, a heterocyclic aromatic ring system, is known for its versatility in medicinal chemistry, often serving as a key structural motif in bioactive molecules.

The molecular structure of (1-Benzyl-1H-pyrazol-4-yl)methylamine consists of a benzyl group attached to a pyrazole ring, which is further substituted with a methylamine moiety at the 4-position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for drug discovery. The presence of the benzyl group enhances the lipophilicity of the compound, while the pyrazole ring contributes to its binding affinity with various biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives. Studies have demonstrated that compounds containing the pyrazole scaffold exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The amine functionality in (1-Benzyl-1H-pyrazol-4-yl)methylamine further expands its therapeutic possibilities by allowing for further derivatization and modification.

One of the most compelling aspects of (1-Benzyl-1H-pyrazol-4-yl)methylamine is its potential as a lead compound for the development of new drugs. Researchers have leveraged its structural features to design molecules that interact with specific enzymes and receptors involved in various disease pathways. For instance, studies have shown that derivatives of this compound can modulate the activity of enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases.

The synthesis of (1-Benzyl-1H-pyrazol-4-yl)methylamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations have been particularly useful in constructing the complex framework of this compound.

The pharmacokinetic properties of (1-Benzyl-1H-pyrazol-4-yl)methylamine are also an area of active investigation. Understanding how the molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its potential as a drug candidate. Preclinical studies have begun to explore these aspects, providing insights into the compound's bioavailability and duration of action.

In addition to its therapeutic applications, (1-Benzyl-1H-pyrazol-4-yl)methylamine has shown promise in material science and chemical research. Its unique structure makes it a valuable building block for designing novel materials with tailored properties. Researchers are exploring its potential use in creating polymers, coatings, and other advanced materials that could find applications in various industries.

The future prospects for (1-Benzyl-1H-pyrazol-4-yl)methylamine are vast and exciting. Ongoing research aims to uncover new biological activities and optimize its pharmacological profile through structure-based drug design. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound from laboratory research to clinical applications.

The development of innovative drug candidates like (1-Benzyl-1H-pyrazol-4-yl)methylamine underscores the importance of interdisciplinary research in pharmaceutical chemistry. By combining expertise from organic synthesis, medicinal chemistry, pharmacology, and biotechnology, scientists are paving the way for next-generation therapeutics that address unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:936940-11-3)(1-Benzyl-1H-pyrazol-4-yl)methylamine
A1045896
Purity:99%
Quantity:1g
Price ($):164.0
Email